molecular formula C12H6FN3OS B11054186 5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide

5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide

Cat. No.: B11054186
M. Wt: 259.26 g/mol
InChI Key: JNFDQZOTXQODHC-UHFFFAOYSA-N
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Description

5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide is a heterocyclic compound that features a unique fusion of furan, isothiazole, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the isothiazole moiety. The final step involves the incorporation of the cyanide group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isothiazole Ring: This step often involves the reaction of the furan derivative with sulfur and nitrogen-containing reagents to form the isothiazole ring.

    Incorporation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Cyanide salts, halogenating agents; reactions are conducted under anhydrous conditions to avoid hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chlorophenyl)furo[3,2-C]isothiazol-6-YL cyanide
  • 5-Amino-3-(4-bromophenyl)furo[3,2-C]isothiazol-6-YL cyanide
  • 5-Amino-3-(4-methylphenyl)furo[3,2-C]isothiazol-6-YL cyanide

Uniqueness

Compared to similar compounds, 5-Amino-3-(4-fluorophenyl)furo[3,2-C]isothiazol-6-YL cyanide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H6FN3OS

Molecular Weight

259.26 g/mol

IUPAC Name

5-amino-3-(4-fluorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile

InChI

InChI=1S/C12H6FN3OS/c13-7-3-1-6(2-4-7)11-10-9(16-18-11)8(5-14)12(15)17-10/h1-4H,15H2

InChI Key

JNFDQZOTXQODHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NS2)C(=C(O3)N)C#N)F

Origin of Product

United States

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